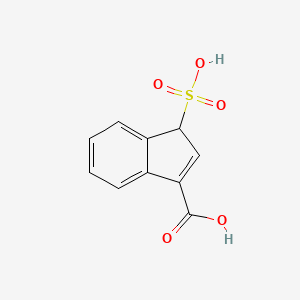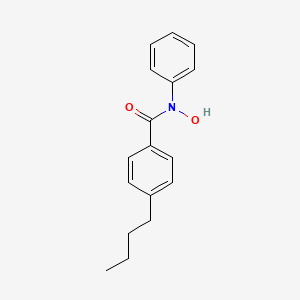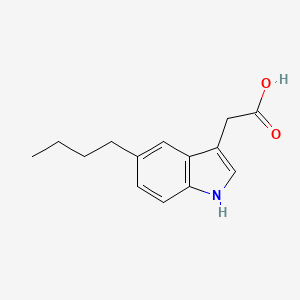
(5-Butyl-1H-indol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Butyl-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, is a monocarboxylic acid where one of the methyl hydrogens has been replaced by a 1H-indol-3-yl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Butyl-1H-indol-3-yl)acetic acid can be achieved through various methods. One common approach involves the reaction of indole with glycolic acid in the presence of a base at elevated temperatures . Another method is the Fischer indole synthesis, which uses glutamic acid and phenylhydrazine as starting materials .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions typically include the use of strong acids like methanesulfonic acid under reflux conditions .
Análisis De Reacciones Químicas
Types of Reactions: (5-Butyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or nitro compounds are employed.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .
Aplicaciones Científicas De Investigación
(5-Butyl-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its role in regulating plant growth and development.
Industry: It finds applications in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (5-Butyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . This compound may also regulate the production of prostaglandins by converting arachidonate to prostaglandin H2, a committed step in prostanoid synthesis .
Comparación Con Compuestos Similares
Indole-3-acetic acid: A well-known plant hormone with similar structural features.
Indole-3-butyric acid: Another plant hormone that shares the indole nucleus.
1-(4-Iodobenzoic)-5-methoxy-2-methyl indole-3-acetic acid: A derivative with additional functional groups.
Uniqueness: (5-Butyl-1H-indol-3-yl)acetic acid is unique due to its specific butyl substitution, which can influence its biological activity and chemical reactivity compared to other indole derivatives .
Propiedades
Número CAS |
136281-79-3 |
|---|---|
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
2-(5-butyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C14H17NO2/c1-2-3-4-10-5-6-13-12(7-10)11(9-15-13)8-14(16)17/h5-7,9,15H,2-4,8H2,1H3,(H,16,17) |
Clave InChI |
OAWZHJGPYRUETD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2=C(C=C1)NC=C2CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


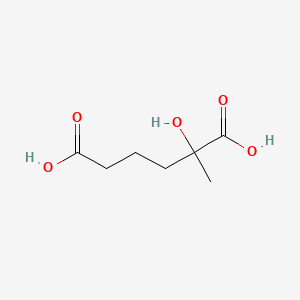
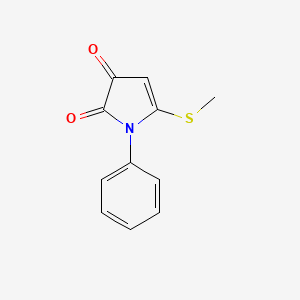
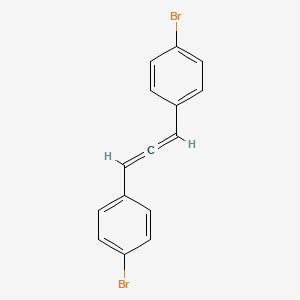
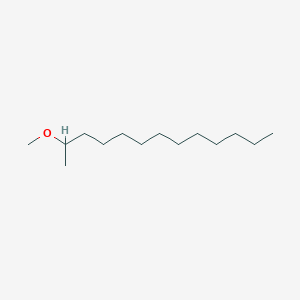
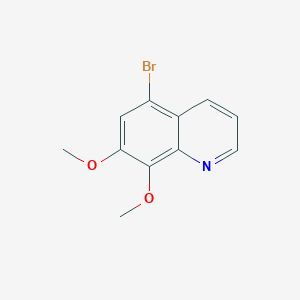
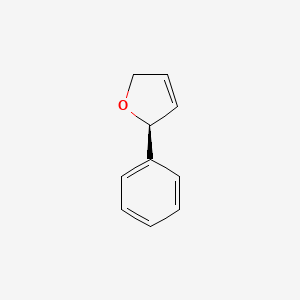
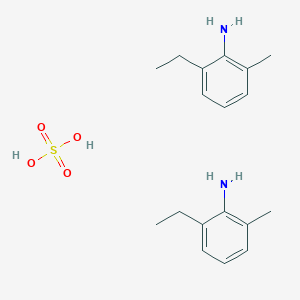
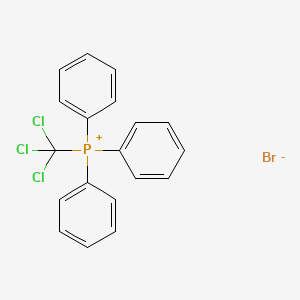
![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)
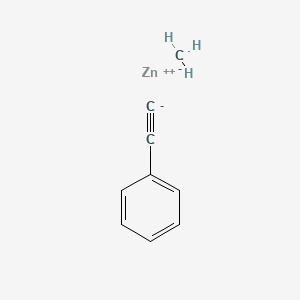

![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)
